7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a lambda6 oxidation state, an imino group, and a spiro linkage between a thia-azaspirodecane and a ketone functional group. The molecular formula of this compound is C9H16N2OS, and it has a molecular weight of approximately 200.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable thia-azaspirodecane precursor with a methylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic attack on the methylating agent .
Industrial Production Methods
In an industrial setting, the production of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency . Additionally, the compound may interact with cellular signaling pathways, altering the expression of genes and proteins involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ora-3,8-diazaspiro[4.5]decan-2-thion: A related spirocyclic compound with a similar core structure but different functional groups.
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities and biological activities with 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one.
Uniqueness
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H18N2OS |
---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide |
InChI |
InChI=1S/C9H18N2OS/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9/h11H,2-8H2,1H3 |
InChI-Schlüssel |
GDYSGWSHFRFDOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN=S1(=O)CCCC2(C1)CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.